molecular formula C28H20N2OS B2429025 4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 379240-18-3

4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2429025
CAS RN: 379240-18-3
M. Wt: 432.54
InChI Key: NXUMYGSWXFPINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle, as well as multiple phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple phenyl rings and a thiazole ring. The phenyl rings could potentially engage in π-π stacking interactions, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring and the phenyl groups. For example, the compound might exhibit aromaticity due to the conjugated π system in the thiazole ring and the phenyl groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiazole derivatives have gained prominence in drug discovery due to their diverse biological activities. The compound’s unique structure and functional groups make it an interesting candidate for designing novel drugs. Researchers can explore its potential as a lead compound for developing medications targeting specific diseases .

Anticancer Activity

Thiazoles have shown promise as anticancer agents. The compound’s ability to modulate cellular pathways and interact with specific molecular targets makes it an attractive option for cancer therapy. Investigating its cytotoxic effects, mechanism of action, and potential synergies with existing drugs could lead to breakthroughs in cancer treatment .

Anti-Inflammatory Agents

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers can explore the compound’s anti-inflammatory properties by assessing its impact on inflammatory pathways, cytokine production, and immune responses. Such investigations may reveal its potential as a new anti-inflammatory agent .

Hypertension Management

Thiazoles have been investigated for their vasodilatory effects, which could be beneficial in managing hypertension. Researchers can explore the compound’s impact on blood pressure regulation, endothelial function, and vascular health. Understanding its mechanism of action may lead to the development of novel antihypertensive drugs .

Antibacterial Agents

Given the global challenge of antibiotic resistance, novel antibacterial compounds are urgently needed. The compound’s thiazole moiety could be explored for its antibacterial activity against specific pathogens. Researchers can investigate its efficacy, selectivity, and potential mechanisms of action to address bacterial infections .

Organic Synthesis and Material Science

Thiazole derivatives are valuable building blocks in organic synthesis. Researchers can utilize this compound to create new materials with desired properties. Its incorporation into polymers, catalysts, or functional materials may lead to innovative applications in material science .

Mechanism of Action

Target of Action

The primary targets of the compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide, also known as 4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, are currently unknown. The compound belongs to the class of thiazole derivatives, which have been found to exhibit diverse biological activities

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, the effects could be wide-ranging .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. The synthesis, properties, and potential uses of similar compounds could also be investigated .

properties

IUPAC Name

4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2OS/c31-27(25-17-13-23(14-18-25)21-9-5-2-6-10-21)30-28-29-26(19-32-28)24-15-11-22(12-16-24)20-7-3-1-4-8-20/h1-19H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUMYGSWXFPINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.